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molecular formula C15H9BrO2 B8415943 3-(4-Bromo-phenyl)-isochromen-1-one

3-(4-Bromo-phenyl)-isochromen-1-one

Cat. No. B8415943
M. Wt: 301.13 g/mol
InChI Key: QAKQCFGUZKYDMK-UHFFFAOYSA-N
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Patent
US09376433B2

Procedure details

A mixture of 2-(4-bromo-phenylethynyl)-benzoic acid methyl ester (1.24 g, 3.95 mmol) and polyphosphoric acid (16 g) is heated to 80° C. and stirred at this temperature for 20 hours. The reaction mixture is allowed to cool to room temperature and water is added. The resulting precipitate is filtered off, washed with water and dried under vacuum to afford 3-(4-bromo-phenyl)-isochromen-1-one as brown powder; HPLC/MS 2.18 min (A), [M+H] 301/303.
Quantity
1.24 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:19])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]#[C:11][C:12]1[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][CH:13]=1>O>[Br:18][C:15]1[CH:16]=[CH:17][C:12]([C:11]2[O:2][C:3](=[O:19])[C:4]3[C:5]([CH:10]=2)=[CH:6][CH:7]=[CH:8][CH:9]=3)=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
1.24 g
Type
reactant
Smiles
COC(C1=C(C=CC=C1)C#CC1=CC=C(C=C1)Br)=O
Name
polyphosphoric acid
Quantity
16 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1OC(C2=CC=CC=C2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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